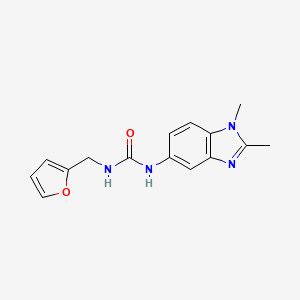
5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to play a role in the development of various diseases.
Biochemical and physiological effects:
5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been shown to exhibit significant antioxidant and anti-inflammatory activities. Furthermore, it has been suggested that this compound may have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potential pharmacological properties. This compound has been shown to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. Additionally, it has been studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the development of novel derivatives with enhanced pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease, should be further explored. Finally, the potential neuroprotective effects of this compound warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final product.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-13-5-3-2-4-12(13)19-14(17-18-15(19)21)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHKCRSSXXCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)